molecular formula C23H13NO B14697835 7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine CAS No. 24930-70-9

7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine

Cat. No.: B14697835
CAS No.: 24930-70-9
M. Wt: 319.4 g/mol
InChI Key: YTRDWBFQYCJONC-UHFFFAOYSA-N
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Description

7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched for their potential therapeutic applications, including cancer treatment, Alzheimer’s disease, and bacterial infections . The unique structure of this compound makes it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine involves multiple steps, including the formation of the acridine core and subsequent functionalization. The synthetic routes often involve the use of starting materials such as naphthalene derivatives and acridine precursors. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine involves its interaction with biological molecules, particularly DNA. The compound can intercalate into the DNA double helix, disrupting the normal function of DNA and affecting processes such as replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer between the compound and the DNA base pairs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine is unique due to its specific epoxy and ethanonaphtho functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

24930-70-9

Molecular Formula

C23H13NO

Molecular Weight

319.4 g/mol

IUPAC Name

25-oxa-14-azaheptacyclo[10.10.2.13,10.02,11.04,9.013,22.015,20]pentacosa-1,3,5,7,9,11,13,15,17,19,21-undecaene

InChI

InChI=1S/C23H13NO/c1-4-8-18-12(5-1)11-17-13-9-10-16(21(17)24-18)20-19(13)22-14-6-2-3-7-15(14)23(20)25-22/h1-8,11H,9-10H2

InChI Key

YTRDWBFQYCJONC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=C1C4=CC5=CC=CC=C5N=C24)C6=C7C=CC=CC7=C3O6

Origin of Product

United States

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